2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a benzo[e][1,2,4]thiadiazin ring, which is a type of heterocyclic compound . This ring structure is fluorinated and contains a sulfur dioxide group. The molecule also contains a thioether linkage to an acetamide group, which in turn is linked to a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzo[e][1,2,4]thiadiazin ring, the fluorine and sulfur dioxide groups, and the thioether and acetamide linkages would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzo[e][1,2,4]thiadiazin ring might participate in electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, its stability under different conditions, and its reactivity with other substances .Scientific Research Applications
Anticonvulsant Applications
One significant application of related chemical structures involves the development of anticonvulsant agents. Research by Kohn et al. (1993) on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities with the compound , demonstrated outstanding activity in maximal electroshock-induced seizure tests in mice. This study highlights the compound's potential in the synthesis of novel anticonvulsants with efficacies comparable to phenytoin (Kohn et al., 1993).
Materials Science: Donor-Acceptor Systems
In the field of materials science, Çakal et al. (2021) synthesized a series of monomers for electrochemical polymerization, investigating the effect of different heteroatoms on the electrochemical and optical properties of fluorinated acceptor-based systems. This research provides insights into the design of low bandgap polymers with electrochromic properties, showcasing the versatility of furan and related heterocycles in modifying electronic and structural features for specific applications (Çakal et al., 2021).
Antinociceptive and Anti-inflammatory Properties
Selvam et al. (2012) explored thiazolopyrimidine derivatives, demonstrating significant antinociceptive and anti-inflammatory activities in animal models. This study illustrates the therapeutic potential of compounds containing furan and related heterocycles for the development of new pain and inflammation treatments (Selvam et al., 2012).
Antifungal and Insecticidal Activity
Further applications include the synthesis of heterocycles for antifungal and insecticidal purposes. Fadda et al. (2017) synthesized novel heterocycles incorporating a thiadiazole moiety, exhibiting promising activity against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's potential in the development of new agrochemicals (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O4S2/c15-9-3-4-11-12(6-9)24(20,21)18-14(17-11)23-8-13(19)16-7-10-2-1-5-22-10/h1-6H,7-8H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDDJBBZGVMPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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